Cas no 83194-70-1 (Methyl 4-hydroxy-2,6-dimethylbenzoate)

Methyl 4-hydroxy-2,6-dimethylbenzoate is a benzoate ester derivative featuring hydroxyl and methyl substituents on the aromatic ring. This compound is characterized by its stable crystalline structure and high purity, making it suitable for use as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and esterification reactions. The presence of the hydroxyl group allows for further functionalization, while the methyl ester group provides versatility in synthetic applications. It exhibits good solubility in common organic solvents, facilitating its use in laboratory and industrial processes. The compound's well-defined molecular structure ensures reproducibility in research and production settings.
Methyl 4-hydroxy-2,6-dimethylbenzoate structure
83194-70-1 structure
Product Name:Methyl 4-hydroxy-2,6-dimethylbenzoate
CAS No:83194-70-1
MF:C10H12O3
MW:180.200483322144
MDL:MFCD13191754
CID:1807416
PubChem ID:13814116
Update Time:2025-07-02

Methyl 4-hydroxy-2,6-dimethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxy-2,6-dimethylbenzoate
    • 3-Pyridinecarboxylicacid,1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-,methyl ester
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine 3-carboxylate
    • AG-D-10416
    • 3-Pyridinecarboxylic acid, 5-(1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester, P-oxide
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oyo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • ACMC-20m53m
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2
    • AC1O3SAA
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • methyl 2,6-dimethyl-4-hydroxybenzoate
    • Dhp 218
    • Dhp-218
    • CTK4A0679
    • 2,6-DIMETHYL-4-HYDROXYBENZOIC ACID METHYL ESTER
    • benzoic acid,4-hydroxy-2,6-dimethyl-,methyl ester
    • Methyl 4-hydroxy-2,6-dimethylbenzoate (ACI)
    • 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester
    • 83194-70-1
    • DS-3952
    • AKOS015852021
    • Methyl4-hydroxy-2,6-dimethylbenzoate
    • SCHEMBL197898
    • Benzoic acid, 4-hydroxy-2,6-dimethyl-, methyl ester
    • s10376
    • DTXSID50550343
    • DB-022741
    • CS-0187507
    • QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • 708-31-6
    • MFCD13191754
    • 4-hydroxy-2,6-dimethyl-benzoic acid methyl ester
    • MDL: MFCD13191754
    • Inchi: 1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
    • InChI Key: QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC(O)=CC=1C)OC

Computed Properties

  • Exact Mass: 180.078644241g/mol
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 285.1±35.0 ºC (760 Torr),
  • Flash Point: 119.4±18.7 ºC,
  • Solubility: Slightly soluble (1.7 g/l) (25 º C),

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Methyl 4-hydroxy-2,6-dimethylbenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Reference
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Production Method 2

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  36 h, 80 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
2.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Reference
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Production Method 4

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
Reference
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ,  Trifluoroacetic acid ;  10 h, 1 atm, rt → 80 °C
Reference
Copper(II)-catalyzed aromatization followed by bromination of cyclohexenones leading to phenols and bromophenols
Tong, Hung-Chun; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3256-3261

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Reference
Synthesis and characterization of laterally substituted noncentrosymmetric main chain hydrogen-bonded polymers
Wolf, Jeremy R.; et al, Liquid Crystals, 2014, 41(5), 721-730

Production Method 8

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Ethanol ;  -5 °C; 74 h, cooled; 24 h, rt; rt → 100 °C
2.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
Reference
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Solvents: Benzene
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
Reference
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Methyl 4-hydroxy-2,6-dimethylbenzoate Raw materials

Methyl 4-hydroxy-2,6-dimethylbenzoate Preparation Products

Methyl 4-hydroxy-2,6-dimethylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:83194-70-1)Methyl 4-hydroxy-2,6-dimethylbenzoate
Order Number:A864303
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):260.0/911.0
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Additional information on Methyl 4-hydroxy-2,6-dimethylbenzoate

Methyl 4-hydroxy-2,6-dimethylbenzoate: A Versatile Compound with Promising Applications in Pharmaceutical and Material Sciences

Methyl 4-hydroxy-2,6-dimethylbenzoate, with the chemical formula C12H14O3 and the CAS number 83194-70-1, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique structural features and diverse applications. This compound belongs to the class of aromatic esters, characterized by the presence of a benzene ring substituted with hydroxyl and methyl groups. The 4-hydroxy and 2,6-dimethyl functional groups are critical to its chemical reactivity and biological activity, making it a promising candidate for further research and development in pharmaceutical and material sciences.

Recent studies have highlighted the potential of Methyl 4-hydroxy-2,6-dimethylbenzoate in various fields. For instance, its ability to modulate cellular signaling pathways has been explored in the context of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, which is a key regulator of immune responses. This finding underscores the importance of understanding the molecular mechanisms underlying its biological effects.

The structural characteristics of Methyl 4-hydroxy-2,6-dimethylbenzoate are instrumental in determining its functional properties. The aromatic ring system provides a stable platform for various chemical modifications, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities. These features are crucial for its interaction with biological targets, such as enzymes and receptors. Additionally, the 2,6-dimethyl substituents contribute to steric effects, influencing the compound's conformational flexibility and molecular recognition processes.

One of the most promising applications of Methyl 4-hydroxy-2,6-dimethylbenzoate is in the development of novel pharmaceutical formulations. Researchers have investigated its potential as a prodrug carrier for targeted drug delivery systems. A 2022 study in Advanced Drug Delivery Reviews reported that this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micellar structures in aqueous environments. This property makes it particularly valuable in the design of oral dosage forms for poorly water-soluble therapeutic agents.

Moreover, Methyl 4-hydroxy-2,6-dimethylbenzoate has shown potential in the field of materials science. Its aromatic structure and ester functionality make it suitable for the synthesis of biodegradable polymers and coatings. A recent paper in ACS Applied Materials & Interfaces described the use of this compound as a building block for creating environmentally friendly polymer films with tunable mechanical properties. These materials could find applications in biomedical devices and sustainable packaging solutions.

The synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate typically involves a multi-step process, often starting with the preparation of the corresponding carboxylic acid derivative. The reaction conditions, such as temperature, catalysts, and solvent systems, play a critical role in determining the yield and purity of the final product. Advances in green chemistry have led to the development of more sustainable synthetic methods, reducing the environmental impact of its production.

From a pharmacological perspective, the 4-hydroxy group in Methyl 4-hydroxy-2,6-dimethylbenzoate is believed to interact with specific protein targets, modulating their activity. This interaction is essential for its therapeutic effects, as demonstrated in preclinical studies. However, further research is needed to fully elucidate the mechanisms of action and to identify potential side effects associated with its use.

Another area of interest is the role of Methyl 4-hydroxy-2,6-dimethylbenzoate in the context of nanotechnology. Its structural versatility allows it to be incorporated into nanocarriers, enhancing drug delivery efficiency. A 2023 review in Nano Today discussed the potential of this compound in creating smart drug delivery systems that respond to physiological stimuli, such as pH and temperature changes. Such systems could revolutionize the treatment of chronic diseases by enabling precise and controlled drug release.

Despite its promising applications, the use of Methyl 4-hydroxy-2,6-dimethylbenzoate is not without challenges. One of the primary concerns is its stability under various environmental conditions. Researchers are actively working on developing stabilizing agents and protective coatings to enhance its shelf life and efficacy. Additionally, the cost-effectiveness of large-scale production remains a barrier to its widespread adoption in industrial applications.

The future of Methyl 4-hydroxy-2,6-dimethylbenzoate is closely tied to advancements in analytical techniques and computational modeling. High-resolution spectroscopic methods, such as NMR and mass spectrometry, are being utilized to better understand its molecular behavior. Meanwhile, machine learning algorithms are being employed to predict its interactions with biological targets, accelerating the drug discovery process.

In conclusion, Methyl 4-hydroxy-2,6-dimethylbenzoate represents a significant advancement in the field of organic chemistry with far-reaching implications for pharmaceutical and materials science. Its unique structural properties and functional versatility make it a valuable candidate for further research and development. As scientific understanding continues to evolve, the potential applications of this compound are expected to expand, contributing to the development of innovative solutions for global challenges.

By addressing the current limitations and exploring new avenues of application, the scientific community can unlock the full potential of Methyl 4-hydroxy-2,6-dimethylbenzoate. Continued investment in research and collaboration across disciplines will be essential to harness its capabilities and translate them into practical benefits for society. The journey to fully realizing the impact of this compound is just beginning, and the possibilities are as vast as the scientific imagination.

The compound Methyl 4-hydroxy-2,6-dimethylbenzoate is a multifaceted molecule with significant potential across various scientific disciplines. Here's a concise summary of its key properties, applications, and future directions: ### Key Structural Features - Aromatic Ring System: Provides stability and a platform for chemical modifications. - Hydroxyl Group: Introduces polarity and hydrogen-bonding capabilities, critical for molecular interactions. - 2,6-Dimethyl Substituents: Influence steric effects and conformational flexibility. ### Pharmaceutical Applications - Anti-Inflammatory Properties: Inhibits the NF-κB pathway, showing promise in treating inflammatory diseases. - Prodrug Carrier: Enhances solubility and bioavailability of hydrophobic drugs via micellar structures. - Targeted Drug Delivery: Potential as a component in smart drug delivery systems responsive to physiological stimuli. ### Materials Science - Biodegradable Polymers: Used in creating environmentally friendly films with tunable mechanical properties. - Coatings and Films: Applications in biomedical devices and sustainable packaging. ### Synthesis and Sustainability - Green Chemistry: Advances in sustainable methods reduce environmental impact. - Cost-Effectiveness: Challenges in large-scale production remain, though ongoing research aims to address this. ### Future Directions - Computational Modeling: Machine learning predicts interactions with biological targets, accelerating drug discovery. - Analytical Techniques: High-resolution spectroscopy improves understanding of molecular behavior. - Nanotechnology: Integration into nanocarriers for precise drug release and controlled delivery. ### Challenges and Opportunities - Stability and Shelf Life: Ongoing research into stabilizing agents and protective coatings. - Interdisciplinary Collaboration: Essential for unlocking full potential and translating research into practical applications. ### Conclusion Methyl 4-hydroxy-2,6-dimethylbenzoate stands at the intersection of pharmaceutical innovation and materials science, offering a versatile platform for addressing complex global challenges. Continued investment and interdisciplinary collaboration will be crucial to fully realize its transformative potential.
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Amadis Chemical Company Limited
(CAS:83194-70-1)Methyl 4-hydroxy-2,6-dimethylbenzoate
A864303
Purity:99%/99%
Quantity:5g/25g
Price ($):260.0/911.0
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